1-[2-(6-Aminopurin-9-yl)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-1-yl]ethanone
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Overview
Description
1-[2-(6-Aminopurin-9-yl)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-1-yl]ethanone is an intricate organic compound with significant potential in oncology research. It plays a crucial role in formulating inhibitors designed to combat malignant cells. The compound is also known by its IUPAC name, 4’-Acetamido-4’-deoxyadenosine.
Preparation Methods
The synthesis of 1-[2-(6-Aminopurin-9-yl)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-1-yl]ethanone involves several steps. One common synthetic route includes the reaction of 6-aminopurine with a protected form of 3,4-dihydroxy-5-(hydroxymethyl)pyrrolidine, followed by deprotection and acetylation to yield the final product. Industrial production methods often involve large-scale synthesis techniques, ensuring high purity and yield .
Chemical Reactions Analysis
1-[2-(6-Aminopurin-9-yl)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[2-(6-Aminopurin-9-yl)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-1-yl]ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular processes and interactions with biomolecules.
Medicine: It is being researched for its potential as an anti-cancer agent, particularly in the development of inhibitors targeting malignant cells.
Industry: The compound is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-[2-(6-Aminopurin-9-yl)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. It acts as an inhibitor, binding to target proteins and interfering with their function, thereby inhibiting the growth and proliferation of malignant cells. The compound’s structure allows it to interact with nucleic acids and enzymes, disrupting essential cellular processes.
Comparison with Similar Compounds
1-[2-(6-Aminopurin-9-yl)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-1-yl]ethanone is unique due to its specific structure and functional groups. Similar compounds include:
Adenosine: A nucleoside with a similar purine base but different sugar moiety.
Deoxyadenosine: Similar to adenosine but lacks a hydroxyl group on the sugar moiety.
N6-Benzyladenosine: A modified adenosine with a benzyl group attached to the nitrogen at position 6.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
CAS No. |
13144-02-0 |
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Molecular Formula |
C12H16N6O4 |
Molecular Weight |
308.29 g/mol |
IUPAC Name |
1-[2-(6-aminopurin-9-yl)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C12H16N6O4/c1-5(20)18-6(2-19)8(21)9(22)12(18)17-4-16-7-10(13)14-3-15-11(7)17/h3-4,6,8-9,12,19,21-22H,2H2,1H3,(H2,13,14,15) |
InChI Key |
LHLODVQMOGVFMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)CO |
Origin of Product |
United States |
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